![molecular formula C11H15N3O2S B4773217 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4773217.png)
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MPTP, is a chemical compound that has been widely studied for its neurotoxic effects. MPTP is a prodrug that is converted into a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Mechanism of Action
MPTP is converted into MPP+ by 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the brain. MPP+ is a potent inhibitor of complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. Dopaminergic neurons in the substantia nigra are particularly vulnerable to this oxidative stress, leading to their selective death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to their death.
Advantages and Limitations for Lab Experiments
MPTP is a valuable tool for studying Parkinson's disease as it closely mimics the disease's pathology. Animal models of Parkinson's disease created using MPTP have been instrumental in advancing our understanding of the disease's underlying mechanisms. However, MPTP-induced neurotoxicity is acute and irreversible, limiting its use in longitudinal studies.
Future Directions
Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better mimic the disease's chronic and progressive nature. Additionally, research should focus on identifying potential treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, further research should be conducted to better understand the role of 1-methyl-5-(1-piperidinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the neurotoxicity of MPTP and its potential as a therapeutic target for Parkinson's disease.
Scientific Research Applications
MPTP has been widely used as a research tool to study Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the substantia nigra closely resemble the pathology of Parkinson's disease. Therefore, MPTP has been used to create animal models of Parkinson's disease for studying the disease's underlying mechanisms and developing potential treatments.
properties
IUPAC Name |
(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-10(16)8(9(15)12-11(13)17)7-14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,15,17)/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXXDQCFVUWEGQ-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCCCC2)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCCCC2)/C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(piperidin-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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